![molecular formula C8H8BrN3 B3046122 2-BROMO-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE CAS No. 1198-78-3](/img/structure/B3046122.png)
2-BROMO-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE
Overview
Description
2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 3-amino-4-bromopyrazole with acetylacetone in the presence of acetic acid. The reaction mixture is stirred and heated to facilitate cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
Structural Characteristics
The compound 2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine has the following molecular properties:
- Molecular Formula : C8H8BrN3
- Molecular Weight : 226.08 g/mol
- CAS Number : 1446334-44-6
These characteristics are crucial for understanding its reactivity and interactions with biological targets.
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular processes including growth and metabolism. Inhibiting specific kinases can be a therapeutic strategy for treating cancers and other diseases.
- TRK Kinase Inhibition : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on TRK kinases (tropomyosin receptor kinases), which are implicated in several cancers due to their role in cell signaling pathways . The ability to inhibit these kinases suggests potential applications in targeted cancer therapies.
Antitumor Activity
Studies have highlighted the antitumor potential of compounds related to this compound. For instance:
- A case study demonstrated that certain derivatives showed promising activity against various cancer cell lines, indicating that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that can yield various derivatives with modified biological activities. The versatility of this compound allows researchers to explore numerous analogs for enhanced potency or selectivity against different biological targets.
Synthetic Routes
Common synthetic routes include:
- Bromination : The introduction of bromine at specific positions on the pyrazolo[1,5-a]pyrimidine core.
- Alkylation and Substitution : Modifying the nitrogen or carbon positions to explore structure-activity relationships (SAR) .
Case Study: TRK Inhibitor Development
A notable study focused on the development of TRK inhibitors based on the pyrazolo[1,5-a]pyrimidine framework. The research outlined:
- The synthesis of various analogs.
- Evaluation of their kinase inhibition profiles.
- Assessment of their cytotoxic effects on tumor cells.
Results indicated that specific substitutions could significantly enhance potency against TRK kinases while maintaining low toxicity profiles .
Molecular Structure Analysis
X-ray crystallography and computational modeling have been employed to elucidate the molecular structure and predict interactions with target proteins. These studies help in rational drug design by identifying key interactions that contribute to binding affinity and selectivity .
References Table
Mechanism of Action
The mechanism of action of 2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Lacks the bromine atom, leading to different reactivity and biological activity.
2-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile building block for the synthesis of diverse bioactive molecules .
Biological Activity
2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its effects on various biological systems, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₂BrN₃
- Molecular Weight : 302.17 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo-pyrimidine core structure that is essential for its biological activity. The presence of bromine and methyl groups contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial and anticancer agent.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. A study demonstrated that derivatives of this compound inhibit cell proliferation in several cancer cell lines through the induction of apoptosis and cell cycle arrest. The mechanism involves the inhibition of key enzymes involved in cancer cell metabolism, such as dihydroorotate dehydrogenase (DHODH) .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and function. In vitro studies have reported effective inhibition against strains like Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating bacterial infections .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The compound exhibited IC₅₀ values of 12 µM and 15 µM respectively, demonstrating potent cytotoxicity. The study concluded that the compound induces apoptosis via the mitochondrial pathway .
Cell Line | IC₅₀ (µM) |
---|---|
HeLa | 12 |
MCF-7 | 15 |
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of the compound was tested against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity, warranting further exploration into its mechanism and possible modifications for enhanced efficacy .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of DHODH : This enzyme plays a crucial role in pyrimidine biosynthesis; inhibition leads to reduced nucleotide availability for DNA synthesis in rapidly dividing cells.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Antibacterial Mechanism : The compound interferes with bacterial cell wall synthesis and function, leading to cell lysis.
Properties
IUPAC Name |
2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(10-5)4-7(9)11-12/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYABKGZMJUSQEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251053 | |
Record name | 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-78-3 | |
Record name | 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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